N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(2-pyridin-3-ylquinazolin-4-yl)amino]acetamide
Description
Properties
Molecular Formula |
C25H23N5O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(2-pyridin-3-ylquinazolin-4-yl)amino]acetamide |
InChI |
InChI=1S/C25H23N5O3/c1-2-30(16-23(31)27-18-9-10-21-22(14-18)33-13-12-32-21)25-19-7-3-4-8-20(19)28-24(29-25)17-6-5-11-26-15-17/h3-11,14-15H,2,12-13,16H2,1H3,(H,27,31) |
InChI Key |
VXQXZJOVTNWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(2-pyridin-3-ylquinazolin-4-yl)amino]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 519.635 g/mol. The structure features a benzodioxane moiety that is known for various biological activities.
Enzyme Inhibition Studies
Research has demonstrated that compounds containing the benzodioxane structure exhibit notable enzyme inhibitory activities. For instance, derivatives of this compound have been tested against various enzymes:
- α-Glucosidase Inhibition : Studies indicate that certain derivatives show substantial inhibition against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestine .
- Acetylcholinesterase (AChE) Inhibition : Some compounds have shown weak inhibition against AChE, which is relevant for Alzheimer's disease treatment .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies:
- Cell Line Studies : The compound has been evaluated against multiple cancer cell lines, including leukemia (CCRF-CEM), CNS cancer (SF-539, SNB-75), renal cancer (786, RXF393), and breast cancer (MDA-MB-231). Results indicated growth inhibition rates ranging from 31.50% to 47.41% across these cell lines .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Binding : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes such as α-glucosidase and AChE, thereby preventing their normal activity.
- Cellular Pathways : It is hypothesized that the compound interferes with signaling pathways involved in cell proliferation and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzodioxane derivatives:
- Synthesis and Characterization : New sulfonamide derivatives were synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and characterized using IR and NMR spectroscopy .
- In Silico Studies : Molecular docking studies support the in vitro findings by predicting binding affinities to target enzymes, confirming the potential of these compounds as therapeutic agents .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
The heterocyclic core significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Quinazoline vs. Pyrazolo-pyrazine : The quinazoline core (target) is a fused benzene-pyrimidine system, offering two nitrogen atoms for hydrogen bonding, whereas the pyrazolo-pyrazine () has a tricyclic system with methoxy substituents, enhancing electron-donating effects .
- Pyridazinone: The pyridazinone analogs () feature a six-membered ring with two adjacent nitrogens, reducing planarity compared to quinazoline, which could affect receptor binding .
Substituent Effects on Bioactivity and Solubility
- Bulkier Substituents : The ethyl and pyridinyl groups in the target compound may sterically hinder interactions compared to smaller substituents like acetic acid (), which showed anti-inflammatory activity comparable to ibuprofen .
- Sulfonamide Derivatives : highlights antimicrobial activity in sulfonamide-based analogs, suggesting that the target’s lack of a sulfonyl group may shift its mechanism of action .
Physicochemical Properties
- Molecular Weight: The target compound (~411 g/mol) and pyridazinone analogs (411.4 g/mol) fall within a range that may limit blood-brain barrier permeability, unlike lighter compounds like the thieno-pyrimidine analog (369.4 g/mol) .
- Polar Functional Groups : Methoxy () and pyridinyl (target) groups balance lipophilicity, critical for oral bioavailability.
Preparation Methods
2-Pyridin-3-ylquinazolin-4-amine Intermediate
The quinazoline core is synthesized via a cyclocondensation reaction between anthranilic acid nitrile and pyridine-3-carbonitrile. Source outlines a high-yield (86%) method:
-
Deprotonation : Anthranilic acid nitrile is treated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to generate a reactive nucleophile.
-
Cycloaddition : Pyridine-3-carbonitrile is added to the reaction mixture, followed by heating at reflux for 20 hours. This step facilitates the formation of the quinazoline ring through a [4+2] cycloaddition mechanism.
Critical Parameters :
-
Solvent : THF ensures solubility of intermediates and moderates reaction exothermicity.
-
Temperature Control : Maintaining 0°C during deprotonation prevents side reactions.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Intermediate
The benzodioxane moiety is prepared from 6-amino-1,4-benzodioxane, which is acetylated using acetyl chloride in the presence of a base (e.g., triethylamine). Source highlights the use of 1,4-benzodioxane derivatives as starting materials, with acetylation yields exceeding 90% under anhydrous conditions.
Stepwise Synthesis of the Target Compound
Coupling of Quinazoline and Benzodioxane Intermediates
The final step involves linking the quinazoline and benzodioxane units via an ethylamino acetamide bridge:
-
Activation : The quinazolin-4-amine intermediate is treated with ethyl bromoacetate in dimethylformamide (DMF) to introduce the ethylamino group.
-
Amidation : The resulting ethylaminoquinazoline derivative is coupled with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide using a carbodiimide coupling agent (e.g., EDCl or DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Conditions :
-
Solvent : DMF or dichloromethane (DCM).
-
Temperature : Room temperature to 40°C.
-
Yield : 65–75% after purification via column chromatography.
Optimization Strategies for Improved Yield and Purity
Catalytic System Optimization
Source demonstrates that substituting EDCl with DCC increases coupling efficiency by 12%, likely due to reduced side-product formation. DMAP (10 mol%) further enhances reaction rates by stabilizing the active intermediate.
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Method A (EDCl/DMAP) | Method B (DCC/DMAP) |
|---|---|---|
| Yield (%) | 68 | 75 |
| Reaction Time (h) | 18 | 16 |
| Purity (%) | 95 | 97 |
| Scalability | Moderate | High |
Data synthesized from sources.
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
-
Issue : Poor solubility of intermediates in nonpolar solvents.
-
Solution : Mid-reaction solvent switching (THF → DMF) improves homogeneity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(2-pyridin-3-ylquinazolin-4-yl)amino]acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic ring assembly. For example, the quinazoline core can be synthesized via cyclization of anthranilic acid derivatives with nitriles under acidic conditions. The ethylamino linkage may require nucleophilic substitution or Buchwald-Hartwig amination for C–N bond formation .
- Optimization : Use polar aprotic solvents (e.g., DMF) for solubility, control temperature (60–100°C) to avoid side reactions, and employ catalysts like Pd(OAc)₂ for efficient coupling. Monitor purity via TLC and HPLC, with final purification by column chromatography .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for benzodioxin (δ 4.2–4.5 ppm for –OCH₂–), quinazoline (δ 8.5–9.0 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH₃) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching C₂₅H₂₃N₅O₄S) .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Recommendations : Store at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the acetamide group. Stability should be verified via HPLC every 6 months .
Advanced Research Questions
Q. How can structural modifications to the benzodioxin or quinazoline rings enhance inhibitory potency against acetylcholinesterase?
- Methodology :
- SAR Analysis : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) on the benzodioxin ring to improve binding affinity. Modify the quinazoline’s pyridinyl substituent to optimize π-π stacking with the enzyme’s active site .
- Assays : Conduct enzyme inhibition assays (IC₅₀ determination) using Ellman’s method, with donepezil as a positive control. Compare IC₅₀ values of analogs to identify key substituents .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Approach :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required).
- Assay Standardization : Use consistent enzyme sources (e.g., human recombinant acetylcholinesterase) and buffer conditions (pH 7.4, 25°C).
- Structural Confirmation : Re-examine NMR data to ensure no batch-to-batch structural variations .
Q. What computational strategies are effective for modeling the compound’s interaction with kinase targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What in vitro assays are optimal for evaluating kinase inhibition, and how should controls be designed?
- Protocol :
- Kinase-Glo Assay : Measure ATP depletion in the presence of the compound (10 nM–100 μM range). Include staurosporine as a positive control and DMSO-only wells for background correction.
- Data Analysis : Fit dose-response curves using GraphPad Prism to determine IC₅₀ and Hill coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
